
(2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate
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Overview
Description
(2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate is a chemical compound with a complex structure that includes chloro, ethoxy, formyl, and methoxy functional groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-methoxybenzoic acid with (2-chloro-6-ethoxy-4-formylphenyl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and other suitable reagents.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of the chloro group with various nucleophiles.
Scientific Research Applications
(2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-ethoxy-4-formylphenyl) 4-methoxybenzoate
- (2-Chloro-6-ethoxy-4-formylphenyl) 3-hydroxybenzoate
Uniqueness
(2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications.
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-3-22-15-8-11(10-19)7-14(18)16(15)23-17(20)12-5-4-6-13(9-12)21-2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAGKEBFYWPKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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